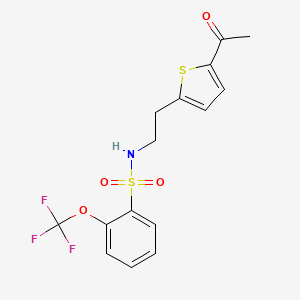

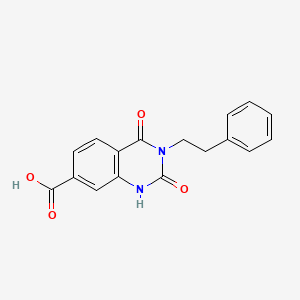

![molecular formula C19H21N3O3S B2630436 (E)-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylacrylamide CAS No. 2035018-99-4](/img/structure/B2630436.png)

(E)-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylacrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylacrylamide” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Molecular Structure Analysis

The thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Some derivatives of 1,3,4-thiadiazole have been synthesized and demonstrated significant antimicrobial properties against bacteria like Staphylococcus aureus, Bacillus subtilis, and fungi like Candida albicans and C. parapsilosis (Önkol et al., 2008).

Anticancer Properties

- Certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed potential as DNA protectants and exhibited cytotoxicity against cancer cell lines like MDA-MB-231 and PC-3 (Gür et al., 2020).

- New zinc phthalocyanine derivatives containing 1,3,4-thiadiazole have shown promise as Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Antioxidant Properties

- Benzimidazole derivatives incorporating 1,3,4-thiadiazole showed significant antioxidant properties, particularly in inhibiting lipid peroxidation in the rat liver (Kuş et al., 2004).

Cytotoxic Activities

- Isoxazolone derivatives starting from 1,3,4-thiadiazoles demonstrated cytotoxic effects in cellular assays, suggesting potential therapeutic applications (Rollas et al., 2011).

Antifungal and Antibacterial Properties

- Novel heterocyclic compounds synthesized from hydroxybenzophenones, including triazolothiadiazines, exhibited antifungal and antibacterial activities (Khanum et al., 2005).

Immunocompetent Cell Effects

- New 1,2,4-triazole and 1,3,4-thiadiazole derivatives were synthesized and evaluated for their effects on immunocompetent cells, showing varying degrees of cytotoxicity and immunomodulatory effects (Mavrova et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-2-methyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-15(14-16-8-4-3-5-9-16)19(23)20-12-13-22-18-11-7-6-10-17(18)21(2)26(22,24)25/h3-11,14H,12-13H2,1-2H3,(H,20,23)/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUGILSTMMKTBM-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylacrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

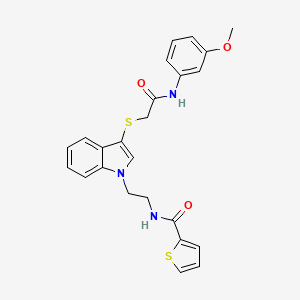

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2630354.png)

![1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B2630355.png)

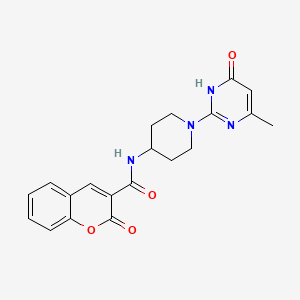

![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2630360.png)

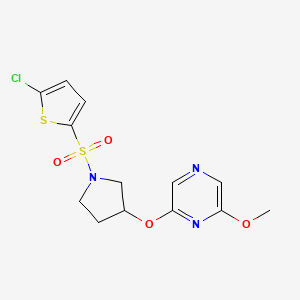

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2630361.png)

![2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2630366.png)

![6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2630368.png)

![[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2630371.png)

![Potassium;1-(aminomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate](/img/structure/B2630374.png)